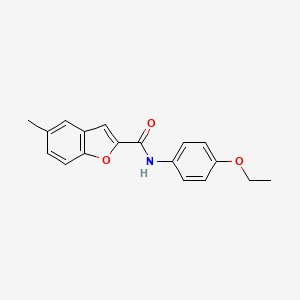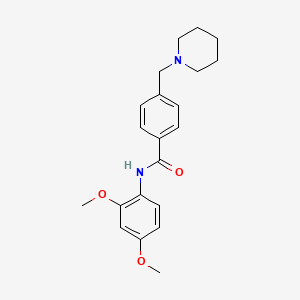![molecular formula C16H18N2O3S B4442333 3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442333.png)
3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MS-275, and it is a potent inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer, neurological disorders, and inflammation.
Mécanisme D'action
The mechanism of action of MS-275 involves the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process results in the compaction of chromatin structure, which can lead to the repression of gene expression. Inhibition of HDACs by MS-275 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest and apoptosis by regulating the expression of various genes. MS-275 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MS-275 has been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments. It is a potent and specific inhibitor of HDACs, which makes it an ideal tool for studying the role of HDACs in various biological processes. MS-275 is also relatively stable and can be easily synthesized in the lab. However, MS-275 has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the investigation of the potential therapeutic applications of MS-275 in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to understand the long-term effects of MS-275 and its potential side effects.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in various research fields. One of the primary areas of research is cancer treatment. HDAC inhibitors, including MS-275, have been shown to induce cell cycle arrest and apoptosis in cancer cells. MS-275 has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-4-6-14(9-11)17-16(19)13-7-8-15(12(2)10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBHAARKUUSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4442253.png)

![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)
![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4442291.png)

![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)

![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B4442356.png)
![1-[3-(4-methylphenyl)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4442357.png)